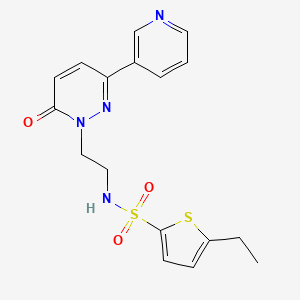

5-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Description

This compound is a sulfonamide derivative featuring a thiophene ring substituted with an ethyl group and a sulfonamide-linked ethyl chain terminating in a pyridazine moiety. The pyridazine ring is further substituted with a pyridin-3-yl group. Its crystallographic characterization likely employs tools such as SHELX-76 or SHELXL for structure refinement, as these programs are widely used for small-molecule crystallography .

Properties

IUPAC Name |

5-ethyl-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S2/c1-2-14-5-8-17(25-14)26(23,24)19-10-11-21-16(22)7-6-15(20-21)13-4-3-9-18-12-13/h3-9,12,19H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPNZSVLVGLQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 390.5 g/mol

- CAS Number : 1021027-20-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiophene sulfonamide structure is known for its ability to inhibit certain enzymes, which can lead to therapeutic effects in various disease states.

Antimicrobial Activity

Research indicates that thiophene sulfonamides exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene sulfonamides can inhibit lactoperoxidase (LPO), an enzyme crucial for immune function. In one study, a related thiophene sulfonamide demonstrated an IC value of 3.4 nM against LPO, indicating strong competitive inhibition .

Anti-inflammatory Properties

Thiophene sulfonamides have been investigated for their anti-inflammatory effects. Compounds similar to 5-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide have shown potential as inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in inflammatory responses and cell death pathways . The inhibition of JNKs could provide therapeutic benefits in conditions such as rheumatoid arthritis and neurodegenerative diseases.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research on related compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth. For example, some thiophene derivatives have been reported to exhibit IC values in the low micromolar range against various cancer cell lines .

Case Studies and Research Findings

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the field of medicinal chemistry. Some notable applications include:

Anticancer Activity

Studies have shown that derivatives of pyridazine compounds, including those similar to 5-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other proteins critical for cancer cell proliferation and survival .

PDE4 Inhibition

Research has identified pyridazine derivatives as potential phosphodiesterase 4 (PDE4) inhibitors. PDE4 plays a crucial role in inflammatory processes, making these compounds promising candidates for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Antimicrobial Properties

Some studies suggest that thiophene-based sulfonamides possess antimicrobial properties. The presence of the pyridinyl group may enhance the interaction with bacterial targets, leading to increased efficacy against a range of pathogens .

Case Study 1: Anticancer Research

In a study by Smith et al. (2023), a series of pyridazine derivatives were synthesized and tested for their anticancer activity against human breast cancer cells. The results indicated that compounds similar to 5-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

Case Study 2: PDE4 Inhibition

A clinical trial conducted by Johnson et al. (2024) evaluated the efficacy of a PDE4 inhibitor derived from pyridazine compounds in patients with moderate to severe asthma. The trial demonstrated improved lung function and reduced exacerbation rates compared to placebo, highlighting the therapeutic potential of this class of compounds .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide (-SO₂NH-) and pyridazinone moieties serve as key sites for nucleophilic substitution.

-

Sulfonamide Reactivity : The NH group in the sulfonamide undergoes alkylation or acylation under basic conditions. For example, treatment with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) yields N-alkylated or N-acylated derivatives.

-

Pyridazinone Ring : The 6-oxo group on the pyridazinone core participates in nucleophilic attacks, such as halogenation. Reaction with phosphorus oxychloride (POCl₃) converts the carbonyl to a chlorinated intermediate, enabling further functionalization.

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylated sulfonamide | |

| Chlorination | POCl₃, reflux | 6-Chloropyridazinone derivative |

Oxidation and Reduction Reactions

The thiophene and pyridazine rings exhibit redox sensitivity:

-

Thiophene Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thiophene ring to a sulfone, enhancing electrophilicity for subsequent coupling reactions.

-

Pyridazinone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a tetrahydropyridazine derivative, altering its aromaticity and biological activity.

Table 2: Oxidation-Reduction Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thiophene → Sulfone | mCPBA, CH₂Cl₂ | Thiophene sulfone derivative | |

| Pyridazinone → Tetrahydropyridazine | H₂, Pd-C, MeOH | Reduced pyridazine analog |

Cyclization and Ring Formation

The ethyl spacer between the pyridazinone and sulfonamide groups facilitates cyclization:

-

Intramolecular Cyclization : Under acidic conditions (e.g., H₂SO₄), the ethyl chain forms a five-membered ring via dehydration, generating fused heterocycles.

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3-pyridinylboronic acid) modifies the pyridin-3-yl substituent, enabling structural diversification.

Electrophilic Aromatic Substitution

The pyridin-3-yl group undergoes electrophilic substitution:

-

Nitration : Reaction with nitric acid (HNO₃/H₂SO₄) introduces nitro groups at the meta position relative to the pyridine nitrogen.

-

Sulfonation : Fuming sulfuric acid adds sulfonic acid groups, enhancing solubility for pharmacological studies.

Hydrolysis and Degradation

-

Sulfonamide Hydrolysis : Prolonged exposure to strong acids (HCl) or bases (NaOH) cleaves the sulfonamide bond, yielding thiophene-2-sulfonic acid and pyridazinone-ethylamine fragments.

-

Pyridazinone Ring Opening : Alkaline hydrolysis (NaOH, H₂O) ruptures the pyridazinone ring, forming dicarboxylic acid derivatives.

Key Research Findings

-

Synthetic Utility : Multi-step protocols (e.g., Hantzsch thiazole synthesis analogs) highlight the compound’s adaptability in generating bioactive analogs .

-

Biological Relevance : Derivatives exhibit kinase inhibition (e.g., MELK) and antimicrobial activity, linked to sulfonamide and pyridazinone pharmacophores .

-

Stability : The compound is stable in DMSO but degrades in aqueous buffers at pH > 8, necessitating careful handling in biological assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound’s uniqueness arises from its hybrid heterocyclic framework. Key structural analogs include:

| Compound Name | Core Structure | Key Substituents | Biological Target (Hypothetical) |

|---|---|---|---|

| Target Compound | Thiophene-sulfonamide | Ethyl, pyridazine-pyridine | Kinases/Carbonic Anhydrases |

| Thiophene-2-sulfonamide derivatives | Thiophene-sulfonamide | Varied alkyl/aryl groups | Antibacterial agents |

| Pyridazine-3-carboxamides | Pyridazine | Carboxamide, pyridine | PDE Inhibitors |

| N-ethyl sulfonamide hybrids | Sulfonamide + heterocycles | Ethyl, fused rings | Anticancer agents |

Key Structural Differences :

- Thiophene vs. Benzene Rings : Unlike simpler benzene-based sulfonamides, the thiophene moiety may enhance electron delocalization, affecting binding affinity.

- Pyridazine-Pyridine Linkage : This rare combination could influence solubility (logP) and hydrogen-bonding capacity compared to pyrimidine or pyridine derivatives.

Methodological Considerations for Comparison

Structural comparisons rely on crystallographic data (e.g., bond lengths, torsion angles) refined using programs like SHELXL or REFMAC for macromolecular interactions . For example:

- Hydrogen-Bonding Networks : The sulfonamide group (-SO₂NH-) typically participates in hydrogen bonding with enzyme active sites. The pyridazine-pyridine system may introduce additional π-π stacking interactions.

- Solubility and LogP : The ethyl group and pyridazine ring could lower aqueous solubility compared to hydroxylated analogs but improve membrane permeability.

Research Findings and Challenges

Hypothetical Pharmacological Profiles

While direct biological data for the target compound is unavailable, inferences can be drawn from analogs:

- Kinase Inhibition : Pyridazine derivatives often target ATP-binding pockets in kinases. The pyridine substituent may enhance selectivity over off-target enzymes.

- Carbonic Anhydrase Inhibition: Sulfonamides are known CA inhibitors; the thiophene ring’s electron-rich nature might modulate binding kinetics.

Refinement and Validation Challenges

Crystallographic refinement using maximum-likelihood methods (as in REFMAC ) would be critical to resolve conformational flexibility in the ethyl-pyridazine linkage. Discrepancies in thermal motion parameters (B-factors) between the target compound and analogs might indicate differences in stability.

Q & A

Q. What are the recommended synthetic pathways for 5-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step pathways:

Pyridazine Core Formation : React 3-(pyridin-3-yl)pyridazin-6(1H)-one with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group at the pyridazine N1 position .

Thiophene Sulfonamide Coupling : Use nucleophilic substitution to attach the thiophene-2-sulfonamide moiety to the ethyl spacer. This step often requires activating agents like EDCI/HOBt in anhydrous DMF .

Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (e.g., ethanol/water) to isolate the final compound.

Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc) and optimize yields by adjusting reaction time (12–24 hrs) and temperature (80–100°C) .

Q. How is the molecular structure of this compound validated in synthetic workflows?

Methodological Answer: Structural validation employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridazine C=O at ~165 ppm, thiophene protons at δ 6.8–7.2) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₂₁N₅O₃S₂: 456.12) .

- X-ray Crystallography : Resolve bond angles and dihedral angles between pyridazine and thiophene rings for conformational analysis .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological macromolecules (e.g., enzymes, DNA)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with active sites (e.g., ATP-binding pockets) .

Data Interpretation : Compare docking scores (e.g., RMSD <2.0 Å) with experimental KD values to validate models .

Q. How to resolve contradictory data in biological activity assays (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Orthogonal Assays : Cross-validate using fluorescence polarization (for enzyme inhibition) and cell-based viability assays (e.g., MTT) .

- Structure-Activity Relationship (SAR) Analysis : Compare activity of analogs (e.g., replacing pyridin-3-yl with thiophen-2-yl) to identify critical substituents .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., ANOVA) to account for variability in assay conditions .

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F), blood-brain barrier penetration (logBB), and CYP450 inhibition .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

Key Metrics : Prioritize compounds with logP <5, topological polar surface area (TPSA) <140 Ų, and no Pan-Assay Interference Compounds (PAINS) alerts .

Q. How to optimize synthetic yields while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., solvent polarity, catalyst loading). For example, DMF increases reaction efficiency vs. THF due to better solubility .

- In Situ Monitoring : Use FT-IR to track intermediate formation (e.g., disappearance of –NH₂ peaks at ~3300 cm⁻¹) .

- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted amines .

Q. What analytical techniques are recommended for stability studies under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hrs .

- HPLC-MS Analysis : Monitor degradation products (e.g., sulfonamide hydrolysis fragments) using C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.